2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
The compound 2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one features a piperazine core substituted with a 4-methylbenzenesulfonyl group at the 1-position and a 2-[(4-chlorophenyl)sulfanyl]ethanone moiety at the 4-position. This structure is relevant in medicinal chemistry for targeting receptors such as 5-HT₆ or enzymes involved in proliferative pathways .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S2/c1-15-2-8-18(9-3-15)27(24,25)22-12-10-21(11-13-22)19(23)14-26-17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSVWDEULCQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method involves the reaction of 4-chlorothiophenol with 2-chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Key Observations:
- Sulfanyl vs.
- Aryl Group Variations : The 4-chlorophenyl group in the target compound may improve lipophilicity and receptor binding compared to fluorophenyl (e.g., ) or pyrimidinyl (e.g., ) substituents.
- Piperazine Substitution : Methylsulfonyl (in ) vs. 4-methylbenzenesulfonyl (target compound) alters steric bulk and electronic effects, impacting target selectivity.
Physicochemical Data:
- IR Spectroscopy : The target compound’s C=O stretch (~1675 cm⁻¹) and S–C absorption (~600–700 cm⁻¹) differ from sulfonyl-linked analogs (SO₂ stretches at ~1150–1300 cm⁻¹) .
- LC-MS : Molecular ion peaks for similar compounds (e.g., m/z 318 in ) suggest a mass range of 400–450 Da for the target compound.
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and it features a piperazine ring, a sulfonyl group, and a chlorophenyl moiety. The structural complexity suggests multiple sites for interaction with biological targets.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the chlorophenyl and sulfonyl groups may enhance the electron-donating ability, contributing to this activity. A study showed that derivatives of piperazine can scavenge free radicals effectively, suggesting potential neuroprotective effects .
Neuroprotective Effects
In a study examining neuroprotective properties, compounds similar to the target molecule were tested in models of cerebral ischemia. The results demonstrated that these compounds significantly prolonged survival times in animal models subjected to induced ischemia, indicating potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
The compound's biological profile includes antimicrobial properties. Related piperazine derivatives have shown effectiveness against various bacterial strains, possibly due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Radical Scavenging : The antioxidant capacity is attributed to the ability of the chlorophenyl group to stabilize free radicals.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in oxidative stress pathways, contributing to their neuroprotective effects.
- Membrane Interaction : The hydrophobic nature of the chlorophenyl and sulfonyl groups may facilitate interactions with lipid membranes, enhancing antimicrobial activity.
Case Studies and Experimental Data
A series of experiments were conducted to assess the biological activity of 2-[(4-chlorophenyl)sulfanyl]-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one:
| Study | Activity Assessed | Model Used | Results |
|---|---|---|---|
| Study 1 | Antioxidant Activity | In vitro assays | Significant radical scavenging activity observed |
| Study 2 | Neuroprotection | Ischemic mouse model | Prolonged survival time and reduced mortality rate |
| Study 3 | Antimicrobial Activity | Bacterial cultures | Effective against Gram-positive bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
